molecular formula C10H15ClN2 B1667378 Anabasine hydrochloride CAS No. 15251-47-5

Anabasine hydrochloride

Cat. No. B1667378
CAS RN: 15251-47-5
M. Wt: 198.69 g/mol
InChI Key: VTMZQNZVYCJLGG-UHFFFAOYSA-N
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Description

Anabasine hydrochloride is an alkaloid originally found in species of Nicotiana . It is a structural isomer of nicotine and has been used for the treatment of chronic nicotinism . It inhibits aromatase and nicotinic acetylcholine receptors (nAChRs) and may produce a depolarizing neuromuscular junction (NMJ) block . It can also be used as a clinical biomarker for tobacco smoke exposure .


Synthesis Analysis

Anabasine hydrochloride was produced from anabasine sulfate, isolated from the plant Anabasis aphylla . The preparation is a cream-colored crystalline powder with a yellowish or pink tinge .


Molecular Structure Analysis

The molecular formula of Anabasine hydrochloride is CHClN . Its average mass is 198.693 Da and its monoisotopic mass is 198.092377 Da .


Chemical Reactions Analysis

The thermal stability of anabasine and its clathrates with β-CD in a ratio of 1:1, 1:2, and 1:3 was estimated by differential scanning calorimetry .


Physical And Chemical Properties Analysis

Anabasine hydrochloride is a cream-colored crystalline powder with a yellowish or pink tinge . It is soluble in water, ethanol, and chloroform and insoluble in diethyl ether and acetone .

Scientific Research Applications

Antibacterial and Antifungal Activity

Anabasine hydrochloride, once widely used as an effective insecticide, has been studied for its potential antibacterial and antifungal properties. Research suggests that some anabasine derivatives exhibit antibacterial activity in combination with moderate toxicity, offering potential as new biologically active substances with lower toxicity levels (Abdulina, Gazaliev, Baikenova, Fazylov, & Kudaibergenova, 2002).

Thermodynamic Properties

Studies on the thermodynamic properties of anabasine hydrochloride have been conducted, focusing on its heats of solution and the standard enthalpies of formation. This research is significant for understanding the physical and chemical properties of anabasine hydrochloride, which can be critical for its application in various fields (Kaskenov, Tukhmetova, Adekenov, Kasenova, Mustafin, Kagarlitskii, & Turmukhambetov, 2003).

Synthesis of Derivatives

Anabasine hydrochloride has been used as a precursor for synthesizing various biologically active compounds. For instance, functionalized N-propargylanabasine derivatives have been synthesized, which are useful for developing new anabasine-based compounds with potential biological activity (Mavrov & Zlotin, 2011).

Preparation Techniques

The preparation methods for anabasine hydrochloride have also been a subject of research. This includes studying its solubility under various conditions and exploring methods for its efficient production. Understanding these preparation techniques is crucial for the large-scale synthesis and application of anabasine hydrochloride (Danil'chuk, Yankovskii, & Ryzhikov, 1986).

Cholinergic Activity

Research has investigated the cholinergic activity of organophosphorus derivatives of anabasine, which were initially tested for their insecticidal activity. This area of research is significant for developing pesticides with targeted actions, utilizing the toxic properties of anabasine and its derivatives (Gazaliev, Zhurinov, Tilyabaev, Dalimov, Mukanova, & Dyusembaev, 1989).

Safety And Hazards

Anabasine hydrochloride should be handled with care. Avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools . It is not for human or veterinary use .

Future Directions

The encapsulation of anabasine with β-CD was studied to obtain a more stable and bioavailable inclusion complex . The presence of a high level of antimicrobial and antiviral activity in newly synthesized compounds makes it possible to consider them promising for further study of their pharmacological properties .

properties

IUPAC Name

3-piperidin-2-ylpyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.ClH/c1-2-7-12-10(5-1)9-4-3-6-11-8-9;/h3-4,6,8,10,12H,1-2,5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTMZQNZVYCJLGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CN=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70934525
Record name 3-(Piperidin-2-yl)pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70934525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Anabasine hydrochloride

CAS RN

143924-48-5, 15251-47-5
Record name Pyridine, 3-(2-piperidinyl)-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143924-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anabasine, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015251475
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Piperidin-2-yl)pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70934525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
96
Citations
SK Nasirov, VP Ryabchenko, FR Khalikova… - Pharmaceutical …, 1978 - Springer
… MV Talanova), anabasine hydrochloride has been administered to … , it was established that anabasine hydrochloride has no … the influence of anabasine hydrochloride was maintained …
Number of citations: 5 link.springer.com
DN Danil'chuk, BA Yankovskii, AA Ryzhikov - Chemistry of Natural …, 1986 - Springer
One of the promising directions in the technology of the production of alkaloids is the use of liquefied gases to extract them from the plant raw material. As our results have shown, in this …
Number of citations: 2 link.springer.com
LA Musina, EE Shul'ts, LA Krichevskii… - Russian chemical …, 2006 - Springer
… Anabasine hydrochloride is used as a means for giving up smoking;2 the mechanism of its action includes binding to nicotine sensitive receptors. The anabasine base exhibits clear cut …
Number of citations: 2 link.springer.com
M Wojciechowska-Nowak, W Boczoń… - Journal of Molecular …, 2007 - Elsevier
… Recently, thermochemical and thermodynamic properties of anabasine hydrochloride and its derivatives were studied [29], [30]. A search through the Cambridge Crystallographic Data …
Number of citations: 16 www.sciencedirect.com
SV Anichkov, NV Khromov-Borisov… - Pharmaceutical …, 1977 - Springer
… Pharmacological tests showed that the compounds had LDs0 values for mice between 910 and 1160 mg/kg, the LDs0 for anabasine hydrochloride being 39.0 mg/kg. The hypotensic …
Number of citations: 2 link.springer.com
VP Riabchenko - Farmakologiia i Toksikologiia, 1982 - europepmc.org
The author reports the results of testing the embryotropic activity of anabasineee hydrochloride in doses of 15, 5, and 3 mg/kg. It was found that oral administration of the drug to …
Number of citations: 2 europepmc.org
BK Kaskenov, ZK Tukhmetova, SM Adekenov… - Russian journal of …, 2003 - Springer
… We calculated the heat of combustion of anabasine hydrochloride by Karash and Frost methods [2] and the heat of melting, by the empirical equation recommended in [3]. The …
Number of citations: 1 link.springer.com
IV Palamarchuk, DN Ogurtsova, TM Seilkhanov… - Russian Journal of …, 2019 - Springer
… The addition of DMF allowed dissolution of anabasine hydrochloride and significantly accelerated the nucleophilic substitution. The target products were isolated from the reaction …
Number of citations: 4 link.springer.com
GA Abdulina, AM Gazaliev, GG Baikenova… - Pharmaceutical …, 2002 - Springer
The alkaloid anabasine is known as an effective insecticide and was widely used against various harmful insects in agriculture in 1930–1960s [1, 2]. As the organophosphorus …
Number of citations: 5 link.springer.com
BK Kaskenov, ZK Tukhmetova… - Russian Journal of …, 2003 - Consultants Bureau
Number of citations: 0

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